molecular formula C23H23ClN2O3 B4254890 {1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol

{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol

Cat. No. B4254890
M. Wt: 410.9 g/mol
InChI Key: UQNHJACUTYMDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-945,598 and has been found to have promising effects in various studies.

Mechanism of Action

The mechanism of action of {1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition may lead to a reduction in inflammation and the associated symptoms.
Biochemical and Physiological Effects:
{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and the associated symptoms. Additionally, this compound has been found to have analgesic effects, which may make it useful in the treatment of pain associated with inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using {1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for the study of {1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol. One direction is to further investigate its mechanism of action and develop targeted therapies based on this understanding. Another direction is to study the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative diseases. Additionally, further studies may be needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol has been found to have potential therapeutic applications in various scientific research studies. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

[5-(2-chlorophenyl)-2-methylfuran-3-yl]-[4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-15-18(14-21(29-15)17-6-2-3-7-19(17)24)23(28)26-12-9-16(10-13-26)22(27)20-8-4-5-11-25-20/h2-8,11,14,16,22,27H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNHJACUTYMDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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